2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multistep reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The quinazolinone core can be synthesized through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones . The iodine substituent is introduced via halogenation reactions using iodine or iodine-containing reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The quinazolinone core can inhibit specific enzymes, leading to changes in cellular processes . The iodine substituent can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
Quinazolinone derivatives: Known for their diverse biological activities and used in drug development.
Iodoindoles: Compounds with iodine substituents on the indole ring, studied for their biological activities.
Uniqueness
2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and an iodine substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C19H14IN3O |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4-one |
InChI |
InChI=1S/C19H14IN3O/c1-23-18(22-17-8-7-13(20)10-15(17)19(23)24)9-6-12-11-21-16-5-3-2-4-14(12)16/h2-11,21H,1H3/b9-6+ |
InChI Key |
YYPPCLZNVSYIBT-RMKNXTFCSA-N |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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